3-(2-Methyl-4-n-propoxyphenyl)-1-propene
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Overview
Description
3-(2-Methyl-4-n-propoxyphenyl)-1-propene is an organic compound characterized by a propene group attached to a phenyl ring substituted with a methyl group and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-n-propoxyphenyl)-1-propene typically involves the alkylation of 2-methyl-4-n-propoxyphenol with a suitable alkylating agent under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the alkylating agent can be 3-bromopropene. The reaction is usually conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-n-propoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can convert the compound into saturated derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: Hydrogen gas, Pd/C catalyst
Substitution: Nitric acid, halogens, Lewis acid catalysts
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
3-(2-Methyl-4-n-propoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-n-propoxyphenyl)-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-n-propoxyphenyl methyl sulfide
- 1-(2-Methyl-4-n-propoxyphenyl)ethanol
Uniqueness
3-(2-Methyl-4-n-propoxyphenyl)-1-propene is unique due to its propene group, which imparts distinct chemical reactivity compared to similar compounds. This structural feature allows for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
2-methyl-1-prop-2-enyl-4-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-6-12-7-8-13(10-11(12)3)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPYJJFXULOCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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